![molecular formula C17H13N3O2 B11087616 2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11087616.png)
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a fused heterocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both imidazo[1,2-a]pyridine and isoindole moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-methylimidazo[1,2-a]pyridine, which can be synthesized by the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions . This intermediate is then subjected to a nucleophilic substitution reaction with a phthalic anhydride derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine moiety can bind to nucleic acids or proteins, affecting their function. Additionally, the isoindole structure may interact with cellular enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the isoindole moiety.
Phthalimide derivatives: Contain the isoindole structure but differ in the attached functional groups.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine ring.
Uniqueness
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the imidazo[1,2-a]pyridine and isoindole moieties in a single molecule. This dual structure imparts distinctive chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13N3O2/c1-11-6-7-15-18-12(9-19(15)8-11)10-20-16(21)13-4-2-3-5-14(13)17(20)22/h2-9H,10H2,1H3 |
InChI Key |
ZZPCZCSQXRFVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


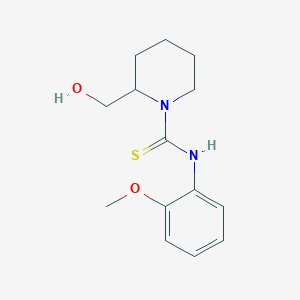
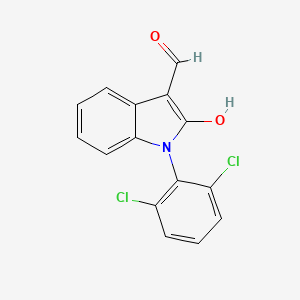
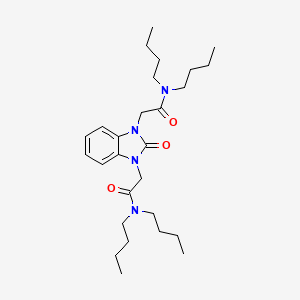
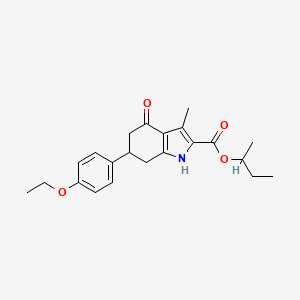

![N-[2-(2-chlorophenoxy)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B11087561.png)
![[4-bromo-2-[(E)-2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate](/img/structure/B11087564.png)
![2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11087583.png)
![2-(4-Hydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11087584.png)
![2-Acetyl-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11087586.png)
![N-(2,5-dichlorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087595.png)
![N-(diphenylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11087599.png)
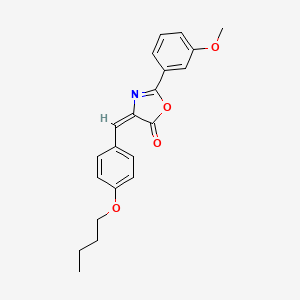
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11087610.png)
